1-Cyclohexylamino-2-butanol

Description

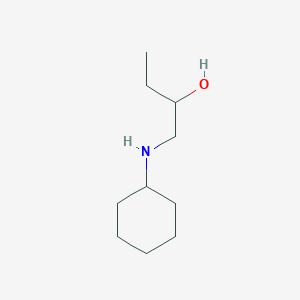

1-Cyclohexylamino-2-butanol is a secondary amine-alcohol compound characterized by a cyclohexylamino group (-NH-C6H11) attached to the first carbon of a butanol chain. Its molecular structure combines the hydrophobic cyclohexyl moiety with the polar hydroxyl (-OH) and amino (-NH-) groups, rendering it amphiphilic.

Properties

IUPAC Name |

1-(cyclohexylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZCKZWBGOIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Cyclohexylamino-2-butanol with three structurally related compounds, leveraging available data from the evidence:

1-Cyclohexyl-2-butanone

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- Functional Groups : Ketone (-C=O) at position 2.

- Key Differences: Reactivity: The ketone group in 1-Cyclohexyl-2-butanone is more electrophilic than the hydroxyl/amino groups in this compound, making it prone to nucleophilic additions (e.g., Grignard reactions). Polarity: The absence of hydroxyl/amino groups reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to this compound. Applications: Ketones like 1-Cyclohexyl-2-butanone are often used as solvents or intermediates in fragrances and pharmaceuticals .

4-(Cyclohexylamino)phenol

- Molecular Formula: C12H17NO

- Molecular Weight : 191.27 g/mol

- Functional Groups: Phenolic hydroxyl (-OH) and cyclohexylamino (-NH-C6H11) groups.

- Key Differences: Aromaticity: The phenolic ring introduces aromaticity, enhancing UV absorption and stability compared to the aliphatic butanol chain in this compound. Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in this compound (pKa ~16–18). Safety: 4-(Cyclohexylamino)phenol requires stringent handling due to risks of skin/eye irritation and respiratory toxicity .

1-(2-Ethyl-Butyl)-Cyclohexanecarboxylic Acid

- Relevance : This compound (from ) shares a cyclohexyl group but differs in functionalization.

- Functional Groups : Carboxylic acid (-COOH) and branched alkyl chain.

- Key Differences: Acidity/Reactivity: The carboxylic acid group is strongly acidic (pKa ~5) and reactive toward esterification or amidation.

Data Table: Comparative Properties

*Note: Data for this compound are inferred due to lack of direct evidence.

Research Findings and Limitations

- Synthesis Pathways: While describes a method for preparing a cyclohexanecarboxylic acid derivative, analogous routes (e.g., reductive amination or alcohol-amine coupling) might apply to this compound.

- Safety Profile: Based on , cyclohexylamino compounds require precautions against inhalation and dermal exposure, though toxicity data for this compound remain unverified.

- Knowledge Gaps: The absence of direct experimental data (e.g., melting/boiling points, solubility) limits rigorous comparison. Further studies are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.